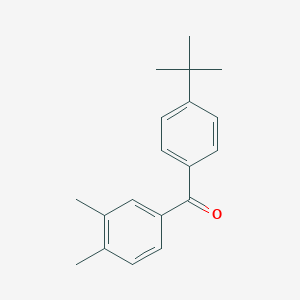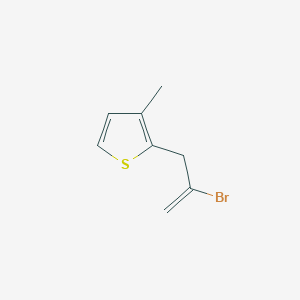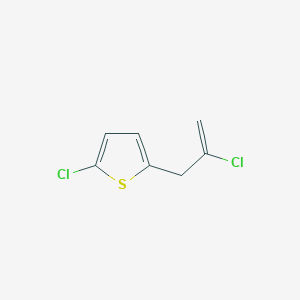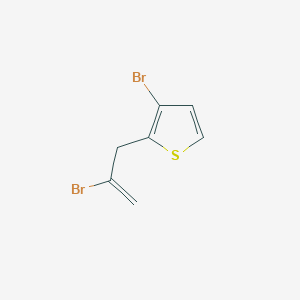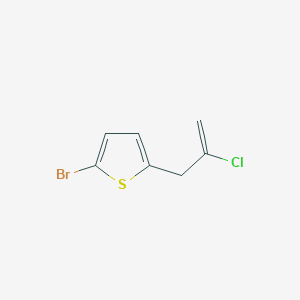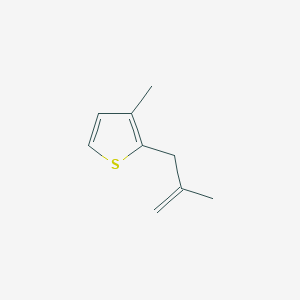
2-Methyl-3-(3-methyl-2-thienyl)-1-propene
描述
2-Methyl-3-(3-methyl-2-thienyl)-1-propene, also known as Prenylamine, is a chemical compound that belongs to the class of amine compounds. It is a colorless liquid with a strong odor and is used in scientific research for its potential therapeutic properties.
作用机制
The exact mechanism of action of 2-Methyl-3-(3-methyl-2-thienyl)-1-propene is not fully understood. However, it is believed to work by blocking the inward flow of calcium ions into cardiac cells, which can lead to a reduction in the frequency and severity of cardiac arrhythmias. It may also work by reducing the excitability of cardiac cells, which can help to prevent arrhythmias.
Biochemical and Physiological Effects:
2-Methyl-3-(3-methyl-2-thienyl)-1-propene has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the duration and amplitude of action potentials in cardiac cells, as well as to reduce the rate of depolarization. It has also been shown to reduce the contractility of cardiac cells, which can help to reduce the workload on the heart.
实验室实验的优点和局限性
One of the main advantages of using 2-Methyl-3-(3-methyl-2-thienyl)-1-propene in lab experiments is its well-documented anti-arrhythmic effects. This makes it a useful tool for studying the mechanisms of cardiac arrhythmias and for testing potential treatments. However, there are also some limitations to its use. For example, it has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. It is also difficult to administer in vivo, as it is rapidly metabolized by the liver.
未来方向
There are a number of potential future directions for research on 2-Methyl-3-(3-methyl-2-thienyl)-1-propene. One area of interest is the development of new formulations or delivery methods that can improve its bioavailability and reduce its toxicity. Another area of interest is the study of its potential use in the treatment of other cardiovascular diseases, such as heart failure. Finally, there is also interest in using 2-Methyl-3-(3-methyl-2-thienyl)-1-propene as a tool for studying the mechanisms of other ion channels and transporters in the heart and other tissues.
科学研究应用
2-Methyl-3-(3-methyl-2-thienyl)-1-propene has been extensively studied for its potential therapeutic properties. It has been shown to have anti-arrhythmic effects in animal models and has been tested as a potential treatment for cardiac arrhythmias in humans. It has also been studied for its potential use in the treatment of hypertension, angina, and other cardiovascular diseases.
属性
IUPAC Name |
3-methyl-2-(2-methylprop-2-enyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7(2)6-9-8(3)4-5-10-9/h4-5H,1,6H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSLTAOONVUQBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3-methyl-2-thienyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Spiro[1,3-dioxolane-2,4-norcarane]-1-ylmethanol](/img/structure/B3314310.png)
![4-(3-bromobenzyl)-2-(3-(methylthio)phenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B3314323.png)
![3-(1,3-benzodioxol-5-yl)-5-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B3314325.png)
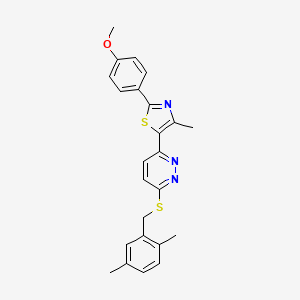
![6,7,8,9-Tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B3314343.png)

![Ethanol, 2-[2-[2-(phenylthio)ethoxy]ethoxy]-](/img/structure/B3314358.png)
